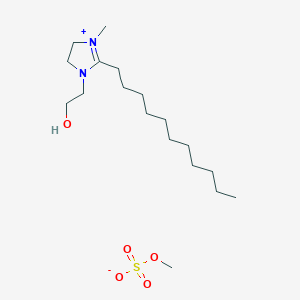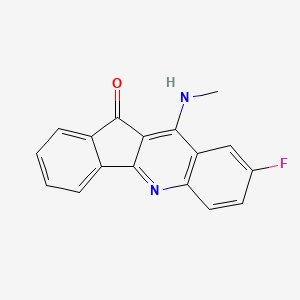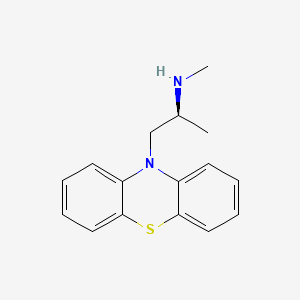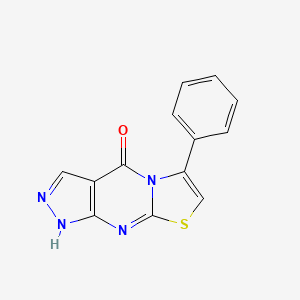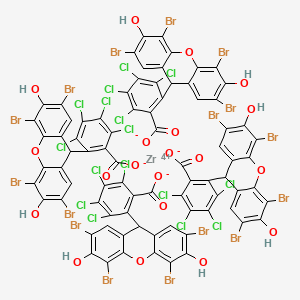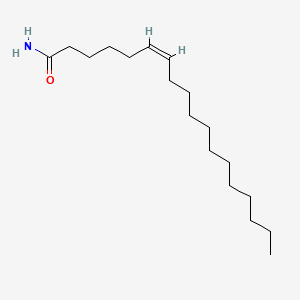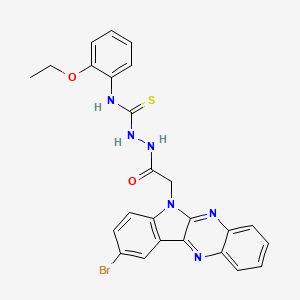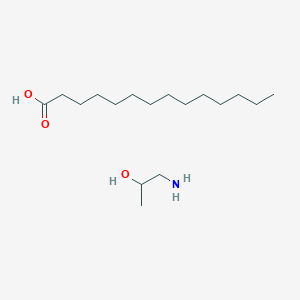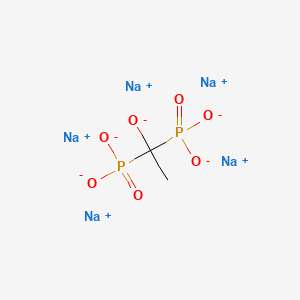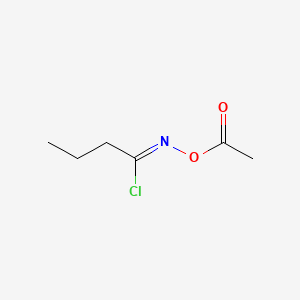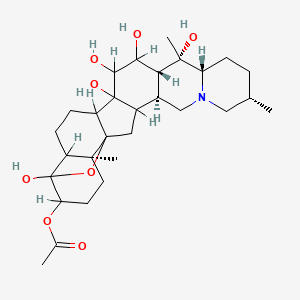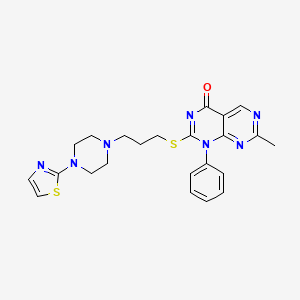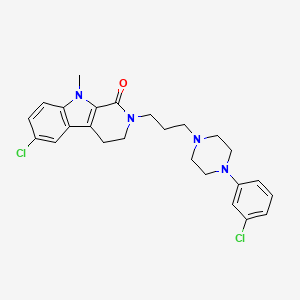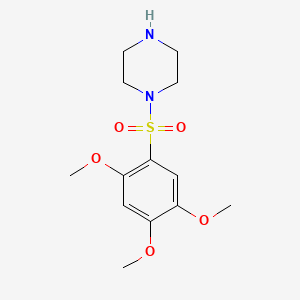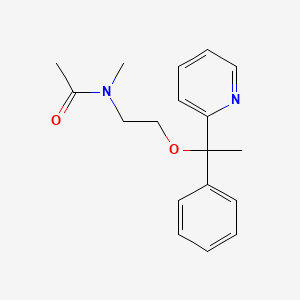
N-Desmethyl-N-acetyldoxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Desmethyl-N-acetyldoxylamine is a chemical compound that has garnered interest in various fields of scientific research. It is a derivative of doxylamine, a well-known antihistamine used to treat allergies and insomnia. The compound’s unique structure and properties make it a subject of study in medicinal chemistry and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-Desmethyl-N-acetyldoxylamine typically involves the N-demethylation of doxylamine followed by acetylation. The process can be carried out using various reagents and catalysts under controlled conditions to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions: N-Desmethyl-N-acetyldoxylamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can introduce different substituents to its structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce secondary amines.
Aplicaciones Científicas De Investigación
N-Desmethyl-N-acetyldoxylamine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological systems and its potential as a biochemical probe.
Medicine: Research explores its pharmacological properties and potential therapeutic uses.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-Desmethyl-N-acetyldoxylamine involves its interaction with specific molecular targets in the body. It may act on histamine receptors, similar to its parent compound doxylamine, but with distinct pharmacokinetic and pharmacodynamic profiles. The pathways involved include receptor binding and signal transduction, leading to various physiological effects.
Comparación Con Compuestos Similares
Doxylamine: The parent compound, used as an antihistamine.
Diphenhydramine: Another antihistamine with similar properties.
Chlorpheniramine: A related compound with antihistamine activity.
Uniqueness: N-Desmethyl-N-acetyldoxylamine is unique due to its specific structural modifications, which confer distinct pharmacological properties. Its reduced sedative effects compared to doxylamine make it a subject of interest for developing new therapeutic agents.
Propiedades
Número CAS |
97143-66-3 |
|---|---|
Fórmula molecular |
C18H22N2O2 |
Peso molecular |
298.4 g/mol |
Nombre IUPAC |
N-methyl-N-[2-(1-phenyl-1-pyridin-2-ylethoxy)ethyl]acetamide |
InChI |
InChI=1S/C18H22N2O2/c1-15(21)20(3)13-14-22-18(2,16-9-5-4-6-10-16)17-11-7-8-12-19-17/h4-12H,13-14H2,1-3H3 |
Clave InChI |
PZRMZDOVUNZFIK-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N(C)CCOC(C)(C1=CC=CC=C1)C2=CC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


